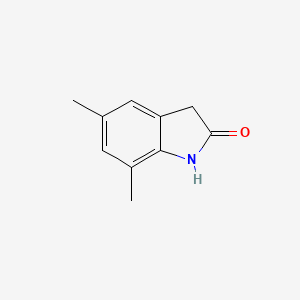

5,7-Dimethylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-7(2)10-8(4-6)5-9(12)11-10/h3-4H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSRSTGKSSROFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649959 | |

| Record name | 5,7-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729598-50-9 | |

| Record name | 5,7-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,7-Dimethylindolin-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 5,7-dimethylindolin-2-one, a key heterocyclic scaffold in medicinal chemistry. Two primary, robust synthetic routes are detailed, commencing from the readily available starting material, 3,5-dimethylaniline. The first pathway proceeds via an intramolecular Friedel-Crafts cyclization of an N-acylated aniline, while the second route involves the synthesis and subsequent reduction of a 5,7-dimethylisatin intermediate. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental procedures, and critical process parameters. The causality behind experimental choices is elucidated to provide field-proven insights for researchers in drug discovery and process development.

Introduction

The indolin-2-one core is a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The specific substitution pattern of methyl groups at the 5- and 7-positions can significantly influence the molecule's steric and electronic properties, making this compound a valuable target for the development of novel therapeutics. This guide presents two distinct and reliable synthetic strategies for the preparation of this compound, designed to be adaptable for both laboratory-scale synthesis and potential scale-up operations.

Synthetic Pathway I: Intramolecular Friedel-Crafts Cyclization

This synthetic approach leverages a classic carbon-carbon bond-forming reaction to construct the indolin-2-one ring system in a two-step sequence starting from 3,5-dimethylaniline. The key transformation is an intramolecular Friedel-Crafts acylation, a powerful method for the formation of cyclic ketones.

Overall Transformation: Pathway I

Caption: Synthetic route to this compound via Friedel-Crafts cyclization.

Step 1: Synthesis of 2-Chloro-N-(3,5-dimethylphenyl)acetamide

The initial step involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride. This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reagent Preparation: In a well-ventilated fume hood, dissolve 3,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

-

Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 2-chloro-N-(3,5-dimethylphenyl)acetamide as a solid.[1][2]

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are unreactive towards the reagents. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature allows for completion. |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, driving the reaction to completion. |

| Purification | Recrystallization | Provides a high-purity solid product. |

Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized 2-chloro-N-(3,5-dimethylphenyl)acetamide undergoes an intramolecular Friedel-Crafts cyclization in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃), to form the desired this compound.[3][4] The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring at one of the ortho positions to the activating amino group.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

-

Reactant Addition: Add 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.0 eq) to the flask.

-

Heating: Heat the mixture to 130-150 °C in an oil bath. The mixture will melt and effervescence (HCl gas evolution) will be observed. Caution: This reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Maintain the temperature for 2-3 hours or until the evolution of HCl ceases. The reaction mixture will solidify upon completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

| Parameter | Condition | Rationale |

| Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | Promotes the formation of the reactive acylium ion intermediate.[3] |

| Temperature | 130-150 °C | Provides the necessary activation energy for the cyclization reaction. |

| Work-up | Ice and HCl | Decomposes the aluminum chloride complex and protonates the product. |

| Purification | Column Chromatography or Recrystallization | Isolates the desired product from any unreacted starting material and byproducts. |

Synthetic Pathway II: Reduction of 5,7-Dimethylisatin

This alternative route involves the initial synthesis of 5,7-dimethylisatin, a dicarbonyl derivative of the desired indolin-2-one, followed by a selective reduction of the C3-carbonyl group.

Overall Transformation: Pathway II

Caption: Synthesis of this compound via a 5,7-dimethylisatin intermediate.

Step 1: Synthesis of 5,7-Dimethylisatin via Sandmeyer Synthesis

The Sandmeyer isatin synthesis is a classical and effective method for preparing isatins from anilines.[1][5][6] It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in strong acid.

-

Formation of Isonitrosoacet-3,5-dimethylanilide:

-

In a large flask, dissolve sodium sulfate (Na₂SO₄) in water.

-

Add a solution of 3,5-dimethylaniline (1.0 eq) in water and concentrated hydrochloric acid.

-

Separately, prepare a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (2.2 eq) in water.

-

Add the hydroxylamine/chloral hydrate solution to the aniline solution and heat the mixture to boiling.

-

Cool the reaction mixture to allow the isonitrosoacet-3,5-dimethylanilide to precipitate.

-

-

Cyclization to 5,7-Dimethylisatin:

-

Carefully add the dried isonitrosoacet-3,5-dimethylanilide in portions to pre-warmed concentrated sulfuric acid (H₂SO₄) at 60-70 °C.

-

After the addition is complete, heat the mixture to 80-90 °C for a short period.

-

Pour the reaction mixture onto crushed ice to precipitate the 5,7-dimethylisatin.

-

Collect the crude product by filtration, wash thoroughly with cold water, and dry.

-

The crude 5,7-dimethylisatin can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[7][9]

-

| Parameter | Condition | Rationale |

| Reagents (Step 1) | Chloral hydrate, Hydroxylamine HCl | React to form the electrophilic species that reacts with the aniline.[1] |

| Acid (Step 2) | Concentrated Sulfuric Acid | Acts as both a dehydrating agent and a catalyst for the electrophilic aromatic substitution.[6] |

| Temperature (Step 2) | 60-90 °C | Controlled heating is crucial for successful cyclization without excessive side reactions. |

| Purification | Recrystallization | Yields high-purity crystalline isatin. |

Step 2: Reduction of 5,7-Dimethylisatin to this compound

The conversion of the C3-carbonyl of 5,7-dimethylisatin to a methylene group can be achieved through a Wolff-Kishner reduction. This reaction utilizes hydrazine hydrate in the presence of a strong base at elevated temperatures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5,7-dimethylisatin (1.0 eq), hydrazine hydrate (4-5 eq), and a high-boiling solvent such as diethylene glycol.

-

Base Addition: Add a strong base, typically potassium hydroxide (KOH) pellets (4-5 eq).

-

Heating: Heat the mixture to 180-200 °C. Water and excess hydrazine will distill off.

-

Reaction Monitoring: Maintain the high temperature for 3-5 hours. The reaction progress can be monitored by TLC.

-

Work-up: Cool the reaction mixture and dilute with water. Acidify the mixture with hydrochloric acid to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude this compound can be purified by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | Hydrazine Hydrate | Forms a hydrazone intermediate with the C3-carbonyl. |

| Base | Potassium Hydroxide (KOH) | Facilitates the elimination of nitrogen gas and the formation of a carbanion. |

| Solvent | Diethylene Glycol | High-boiling solvent allows for the high temperatures required for the reduction. |

| Temperature | 180-200 °C | Drives the decomposition of the hydrazone and the formation of the final product. |

Conclusion

This guide has detailed two effective and reliable synthetic routes for the preparation of this compound. The choice between the intramolecular Friedel-Crafts cyclization pathway and the reduction of a 5,7-dimethylisatin intermediate may depend on factors such as reagent availability, scale of the synthesis, and desired purity profile. Both methods are well-established in the principles of organic synthesis and provide a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. Careful attention to the experimental parameters outlined in this guide is crucial for achieving high yields and purity of the target compound.

References

- 1. synarchive.com [synarchive.com]

- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to 5,7-Dimethylindolin-2-one: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from initial formulation to its ultimate interaction with biological targets. This guide provides a comprehensive technical overview of 5,7-Dimethylindolin-2-one, a heterocyclic compound with a scaffold of interest in pharmaceutical research. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that intertwines fundamental properties with the practical methodologies for their determination, offering a valuable resource for researchers in the field. The indolin-2-one core is a privileged scaffold, appearing in numerous biologically active compounds, and the specific dimethyl substitution pattern of this molecule presents a unique case for study. This document delves into its structural and electronic attributes, solubility, lipophilicity, and ionization characteristics, providing both predicted data from robust computational models and detailed, field-proven experimental protocols for their validation.

Molecular Structure and Identification

This compound, also known by its IUPAC name 5,7-dimethyl-1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic compound. Its structure consists of a benzene ring fused to a five-membered lactam ring, with two methyl groups substituting the benzene ring at positions 5 and 7.

Chemical Structure of this compound

Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 5,7-dimethyl-1,3-dihydro-2H-indol-2-one | Alfa Chemistry[1] |

| CAS Number | 91131-86-1[1][2][3][4], 729598-50-9[5][6] | Multiple Sources |

| Molecular Formula | C₁₀H₁₁NO | Alfa Chemistry[1] |

| Molecular Weight | 161.20 g/mol | Aceschem[5] |

| Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C2 | |

| InChI Key | GGSRSTGKSSROFH-UHFFFAOYSA-N | Alfa Chemistry[1] |

Note on CAS Numbers: Two distinct CAS numbers are associated with this compound in various chemical databases. Researchers are advised to verify the specific identifier required for their documentation and procurement purposes.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using reputable computational software and provide a strong foundation for experimental design and interpretation.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Prediction Software/Method |

| Melting Point (°C) | 153 | Sigma-Aldrich |

| Boiling Point (°C) | 210 at 15 mmHg | Sigma-Aldrich |

| Water Solubility (logS) | -2.5 to -3.0 | SwissADME[7][8], ChemAxon[9] |

| logP (Octanol/Water) | 1.5 - 2.0 | SwissADME[7][8], ChemAxon[9] |

| pKa (Acidic) | 10.0 - 10.5 (lactam N-H) | ChemAxon[9][10], ACD/Labs[11][12] |

| pKa (Basic) | Not predicted to be significantly basic | ChemAxon[9][10], ACD/Labs[11][12] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Alfa Chemistry[1] |

| Hydrogen Bond Donors | 1 | Alfa Chemistry[1] |

| Hydrogen Bond Acceptors | 1 | Alfa Chemistry[1] |

Experimental Determination of Physicochemical Properties

While predicted data offers valuable guidance, experimental determination remains the gold standard. The following section outlines robust, validated protocols for measuring the key physicochemical properties of this compound.

Solubility Determination

The aqueous solubility of a compound is a critical parameter influencing its absorption and distribution. For sparingly soluble compounds like this compound, the shake-flask method followed by a sensitive analytical technique is recommended.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is advised.

-

Phase Separation: Allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

Workflow for Shake-Flask Solubility Measurement

Lipophilicity (logP) Determination

The partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (typically the one in which it is more soluble). Add a known volume of the other pre-saturated phase to achieve a desired phase ratio (e.g., 1:1).

-

Equilibration: Agitate the mixture for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Sample Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous)

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group. For this compound, the lactam N-H proton is weakly acidic. Due to its limited water solubility, a method involving co-solvents is often necessary.

Experimental Protocol: Potentiometric Titration in a Co-solvent

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. For co-solvent mixtures, a series of measurements at different co-solvent concentrations can be performed and extrapolated to 0% co-solvent to estimate the aqueous pKa.

Predicted Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of a compound. In the absence of experimentally acquired spectra for this compound, the following are predicted spectra generated from computational models.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H (lactam) | ~10.2 | br s |

| Aromatic H (at C4) | ~6.8 | s |

| Aromatic H (at C6) | ~6.6 | s |

| CH₂ (at C3) | ~3.4 | s |

| CH₃ (at C5) | ~2.2 | s |

| CH₃ (at C7) | ~2.1 | s |

Predicted using ChemAxon's NMR Predictor[13] and ACD/Labs NMR Predictor[14].

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum reveals the different carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (at C2) | ~175 |

| Aromatic C (quaternary, C7a) | ~140 |

| Aromatic C (quaternary, C3a) | ~138 |

| Aromatic C (at C5) | ~130 |

| Aromatic C (at C7) | ~128 |

| Aromatic C (at C6) | ~120 |

| Aromatic C (at C4) | ~115 |

| CH₂ (at C3) | ~35 |

| CH₃ (at C7) | ~18 |

| CH₃ (at C5) | ~16 |

Predicted using ChemAxon's NMR Predictor[13] and ACD/Labs NMR Predictor[14].

Predicted Infrared (IR) Spectrum

The IR spectrum is useful for identifying key functional groups.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | 3200 - 3300 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (lactam) | 1680 - 1700 | Strong |

| C=C Stretch (aromatic) | 1600 - 1620 | Medium |

Predicted using computational chemistry software with DFT methods.

Plausible Synthetic Route

Proposed Synthetic Pathway

A plausible synthetic route to this compound.

Synthetic Protocol Outline

-

Chloroacetylation of 3,5-Dimethylaniline: 3,5-Dimethylaniline is reacted with chloroacetyl chloride in the presence of a mild base (e.g., sodium acetate) in an inert solvent (e.g., dichloromethane) to yield 2-chloro-N-(3,5-dimethylphenyl)acetamide.

-

Intramolecular Friedel-Crafts Cyclization: The resulting chloroacetamide is subjected to an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a high-boiling inert solvent. This reaction promotes the cyclization to form the indolin-2-one ring system.

This proposed synthesis is based on well-established reactions for the formation of the oxindole core and is a logical starting point for the laboratory preparation of this compound.[15][16][17][18][19][20][21][22][23]

Conclusion

This compound presents a valuable scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, offering both high-quality predicted data and detailed experimental protocols for their determination. The outlined synthetic strategy provides a practical approach for its preparation. A thorough understanding and experimental validation of these fundamental properties are crucial first steps in unlocking the full therapeutic potential of this and related molecules. By integrating computational predictions with robust experimental methodologies, researchers can accelerate the design and development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. CAS Number List - 9 - Page 71 - Chemicalbook [chemicalbook.com]

- 5. aceschem.com [aceschem.com]

- 6. This compound [acrospharma.co.kr]

- 7. phytojournal.com [phytojournal.com]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemaxon.com [chemaxon.com]

- 10. chemaxon.com [chemaxon.com]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. acdlabs.com [acdlabs.com]

- 15. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04555F [pubs.rsc.org]

- 20. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,3-Dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one synthesis - chemicalbook [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

5,7-Dimethylindolin-2-one CAS number and structure

An In-Depth Technical Guide to 5,7-Dimethylindolin-2-one

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 91131-86-1), a heterocyclic compound belonging to the oxindole family. The guide is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's chemical identity, structural characteristics, a validated synthetic approach, and its significance as a scaffold in modern pharmacology. The oxindole core is a privileged structure in drug discovery, and understanding the nuances of substituted analogs like the 5,7-dimethyl variant is critical for the rational design of novel therapeutic agents.

This compound, also known by its IUPAC name 5,7-dimethyl-1,3-dihydroindol-2-one, is a derivative of indolin-2-one (oxindole).[1] The core structure consists of a fused bicyclic system where a benzene ring is joined to a pyrrolidone ring.[2][3] The strategic placement of two methyl groups at the 5 and 7 positions of the aromatic ring significantly influences its electronic properties and steric profile, which in turn can modulate its binding affinity and selectivity for biological targets.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Source(s) |

| CAS Number | 91131-86-1 | [1][4] |

| IUPAC Name | 5,7-dimethyl-1,3-dihydroindol-2-one | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Canonical SMILES | CC1=CC(=C2C(=C1)CC(=O)N2)C | N/A |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Note: Some properties are based on the parent oxindole structure or computed values, providing a reliable estimate for the target compound.

Molecular Structure and Spectroscopic Profile

The foundational structure is the oxindole core, which is planar. The C3 position is a methylene group, and the lactam (amide within a ring) functionality is a key feature, conferring specific chemical reactivity and hydrogen bonding capabilities.

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, a singlet for the C3 methylene protons, singlets for the two methyl groups at C5 and C7, and a broad singlet for the lactam N-H proton.

-

¹³C NMR: The carbon spectrum will feature a characteristic signal for the lactam carbonyl carbon (C2) around 170-180 ppm, signals for the aromatic carbons (with quaternary carbons C5 and C7 showing distinct shifts due to methyl substitution), and a signal for the C3 methylene carbon.

-

IR Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the lactam carbonyl (approx. 1700-1680 cm⁻¹) and N-H stretching vibrations around 3400-3200 cm⁻¹.[5]

Synthesis and Reactivity

The synthesis of indolin-2-one derivatives often involves cyclization strategies starting from appropriately substituted anilines. For this compound, a reliable approach is the cyclization of a derivative of 2,4-dimethylaniline.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process designed to build the heterocyclic ring onto the substituted aniline precursor. The choice of reagents and conditions is critical to ensure high yield and purity, avoiding unwanted side reactions.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The indolin-2-one scaffold is reactive at several positions:

-

N-1 Position: The lactam nitrogen can be alkylated or acylated under basic conditions.

-

C-3 Position: The methylene group at C3 is flanked by a carbonyl and an aromatic ring, making its protons acidic. This allows for condensation reactions with aldehydes and ketones, a common strategy for elaborating the core structure to create compounds like Sunitinib analogs.[6][7]

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the activating methyl groups and the deactivating lactam portion.

Applications in Research and Drug Development

The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[8] Its derivatives have shown significant potential as anti-proliferative, anti-inflammatory, and antimicrobial agents.[2][9]

-

Kinase Inhibition: Many successful drugs, such as Sunitinib (an anti-cancer agent), are based on the indolin-2-one skeleton.[8] The structure acts as a hinge-binding motif for various protein kinases. The methyl groups at the 5 and 7 positions can enhance potency or selectivity by occupying specific hydrophobic pockets within the ATP-binding site of target kinases.

-

Anti-inflammatory Agents: Indoline-based compounds have been developed as dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways.[10][11]

-

Lead Compound for Discovery: The structural simplicity and synthetic tractability of this compound make it an excellent starting point for generating libraries of more complex molecules for high-throughput screening and lead optimization in drug discovery campaigns.[12]

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the laboratory-scale synthesis of the title compound via intramolecular Friedel-Crafts cyclization.

Objective: To synthesize this compound from 2,4-dimethylaniline.

Materials:

-

2,4-Dimethylaniline

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), concentrated

Step 1: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)acetamide

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

In a dry flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (3.0 eq).

-

Add the crude 2-chloro-N-(2,4-dimethylphenyl)acetamide from Step 1 to the AlCl₃ at room temperature.

-

Heat the mixture to 130-140 °C and stir for 2-3 hours. The mixture will become a molten slurry.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice containing concentrated HCl.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Step 3: Characterization

-

Obtain the melting point of the purified product.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

While specific toxicology data for this compound is not widely available, compounds of this class should be handled with standard laboratory precautions. Based on related structures, it may cause skin and eye irritation.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Buy 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- [smolecule.com]

- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Landscape of 5,7-Dimethylindolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indolin-2-one core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents, most notably in the realm of oncology.[1][2] This guide delves into the biological potential of a specific, yet underexplored, subclass: 5,7-Dimethylindolin-2-one derivatives. While direct literature on this precise substitution pattern is nascent, this document will synthesize the vast knowledge of the broader indolin-2-one family to forecast the therapeutic promise and guide the research and development of these novel compounds. We will explore the foundational synthesis, prominent biological activities, and the critical structure-activity relationships (SAR) with a predictive focus on the influence of the 5,7-dimethyl substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to innovate within this potent chemical space.

The Indolin-2-one Scaffold: A Cornerstone of Modern Therapeutics

The indolin-2-one, or oxindole, framework is a bicyclic aromatic structure that has proven to be a remarkably versatile template for the design of biologically active molecules.[3] Its rigid structure provides a stable platform for the precise spatial orientation of various functional groups, enabling targeted interactions with a wide array of biological macromolecules. The true power of this scaffold lies in its amenability to substitution at multiple positions, particularly at the C3, C5, and C7 positions of the oxindole ring, which allows for the fine-tuning of pharmacological properties.[4][5] This has led to the development of numerous indolin-2-one derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6]

A prime example of the clinical success of this scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8] The success of Sunitinib and other indolin-2-one-based drugs has fueled extensive research into novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives generally follows established protocols for the broader indolin-2-one class, with the key starting material being the appropriately substituted isatin or indolin-2-one. A common and versatile method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.

A plausible synthetic route to 3-substituted-5,7-dimethylindolin-2-one derivatives is outlined below:

Caption: Synthetic pathway to 3-substituted-5,7-dimethylindolin-2-one derivatives.

This generalized scheme highlights a common route, and specific reaction conditions may need to be optimized based on the nature of the substituents.

Biological Activities and Therapeutic Potential

The biological activities of indolin-2-one derivatives are diverse, with the most profound impact observed in oncology.

Anticancer Activity: The Role of Kinase Inhibition

A significant number of indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

3.1.1. Targeting Receptor Tyrosine Kinases (RTKs)

Many indolin-2-one compounds are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Epidermal Growth Factor Receptors (EGFRs).[4][10] Inhibition of these receptors can disrupt key cancer-promoting processes, including angiogenesis, cell proliferation, and metastasis. The 3-substituted indolin-2-ones have been extensively studied as RTK inhibitors, with the nature of the substituent at the C3 position playing a critical role in determining selectivity.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectral Characterization of 5,7-Dimethylindolin-2-one

Foreword: The Structural Elucidation of a Key Heterocycle

In the landscape of modern drug discovery and development, the indolin-2-one (or oxindole) scaffold stands as a privileged structure, forming the core of numerous biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, making their synthesis and unambiguous characterization a critical endeavor. This guide focuses on a specific derivative, 5,7-dimethylindolin-2-one, providing a comprehensive exploration of its structural features through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview of Spectroscopic Approach

The structural foundation of our analysis is the this compound molecule. A clear understanding of its atomic arrangement and electronic environment is paramount for interpreting its spectral data.

Caption: Molecular structure and key identifiers for this compound.

Our analytical workflow for the structural elucidation of this molecule is a synergistic application of three core spectroscopic techniques.

Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can piece together the precise connectivity of the atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Broad Singlet | 1H | N-H (Amide) | The amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~6.8 | Singlet | 1H | Ar-H (H6) | This aromatic proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the electron-donating methyl groups. |

| ~6.7 | Singlet | 1H | Ar-H (H4) | Similar to H6, this aromatic proton appears as a singlet. The proximity to the carbonyl group may cause a slight downfield shift compared to a simple dialkylbenzene. |

| 3.45 | Singlet | 2H | CH₂ (Methylene) | The two protons of the methylene group at the 3-position are chemically equivalent and appear as a singlet as they have no adjacent proton neighbors. |

| 2.30 | Singlet | 3H | Ar-CH₃ (at C5) | The methyl protons at the 5-position will appear as a singlet. |

| 2.25 | Singlet | 3H | Ar-CH₃ (at C7) | The methyl protons at the 7-position will also appear as a singlet, with a slightly different chemical shift due to the different electronic environment compared to the C5-methyl group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~178 | Quaternary | C=O (Carbonyl) | The amide carbonyl carbon is significantly deshielded and appears far downfield. |

| ~138 | Quaternary | Ar-C (C7a) | Aromatic quaternary carbon at the ring junction. |

| ~136 | Quaternary | Ar-C (C5) | Aromatic quaternary carbon bearing a methyl group. |

| ~132 | Quaternary | Ar-C (C3a) | Aromatic quaternary carbon at the ring junction, adjacent to the nitrogen. |

| ~128 | CH | Ar-C (C6) | Aromatic methine carbon. |

| ~122 | Quaternary | Ar-C (C7) | Aromatic quaternary carbon bearing a methyl group. |

| ~120 | CH | Ar-C (C4) | Aromatic methine carbon. |

| ~36 | CH₂ | CH₂ (Methylene) | The aliphatic methylene carbon at the 3-position. |

| ~21 | CH₃ | Ar-CH₃ (at C5) | Methyl carbon attached to the aromatic ring. |

| ~18 | CH₃ | Ar-CH₃ (at C7) | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3200 | Medium, Broad | N-H Stretch | Amide |

| ~3050-3000 | Medium | C-H Stretch | Aromatic |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| ~1710 | Strong | C=O Stretch | Amide (Lactam) |

| ~1610, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1380 | Medium | C-H Bend | Methyl |

| ~1250 | Medium | C-N Stretch | Amide |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Predicted Mass Spectrum

For this compound, with a molecular formula of C₁₀H₁₁NO, the predicted electron ionization (EI) mass spectrum would show the following key features:

-

Molecular Ion (M⁺): m/z = 161. This peak corresponds to the intact molecule that has lost one electron.

-

Key Fragment Ions: The fragmentation of the molecular ion can provide structural information. Plausible fragmentation pathways are illustrated below.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed and self-consistent picture of the molecular structure of this compound. The predicted data aligns with the expected spectroscopic behavior of the constituent functional groups and the overall molecular architecture. This guide serves as a robust framework for the identification and characterization of this important heterocyclic compound, underscoring the power of a multi-technique spectroscopic approach in modern chemical research.

Theoretical Stability of 5,7-Dimethylindolin-2-one: A Computational Chemistry Whitepaper

Abstract

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This technical guide provides a comprehensive theoretical framework for assessing the stability of a specific, promising derivative: 5,7-Dimethylindolin-2-one. We will delve into the quantum chemical principles that govern its structural integrity and explore robust computational methodologies to predict its stability. This paper is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to accelerate the design and optimization of indolin-2-one-based drug candidates. We will detail the causality behind experimental choices in computational modeling and present self-validating protocols to ensure the trustworthiness of the generated data.

Introduction: The Significance of the Indolin-2-one Core in Drug Discovery

The indolin-2-one nucleus is a recurring motif in a multitude of biologically active compounds, most notably in the oncology space.[3] Its prevalence stems from its ability to form key interactions with various biological targets. A prime example is its role as the foundational structure for several vascular endothelial growth factor receptor (VEGFR) inhibitors, which are crucial in halting angiogenesis, a process vital for tumor growth.[3][4] The stability of this core structure is paramount, as it directly influences a drug candidate's shelf-life, metabolic fate, and overall efficacy. The addition of dimethyl groups at the 5 and 7 positions, as in this compound, can significantly alter the electronic and steric properties of the molecule, thereby impacting its stability and biological activity. A thorough theoretical understanding of these stability factors is therefore not merely an academic exercise but a critical component of rational drug design.

Theoretical Methodologies for Stability Assessment

The stability of a molecule like this compound can be interrogated from multiple theoretical standpoints. The primary approach involves the use of quantum chemical calculations to determine its electronic structure and thermodynamic properties.[5]

Density Functional Theory (DFT) as the Workhorse

Density Functional Theory (DFT) has emerged as the predominant method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost.[6][7] For the analysis of this compound, the B3LYP hybrid functional is a well-established and appropriate choice, known for its reliability in predicting the geometries and energies of organic compounds.[6][8] This will be paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions, essential for capturing the nuances of the lactam and aromatic rings.[9]

Causality of Choice: The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of reaction barriers and thermochemistry. The 6-311++G(d,p) basis set is chosen for its flexibility; the '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing non-covalent interactions and the electron density far from the nucleus, while the '(d,p)' denotes the addition of polarization functions to allow for non-spherical electron distributions, a necessity for accurately modeling bonding in cyclic systems.

Key Stability Descriptors

Several key parameters derived from DFT calculations can be used to quantify the stability of this compound:

-

Thermodynamic Parameters: Calculation of the enthalpy (H), entropy (S), and Gibbs free energy (G) provides a direct measure of the molecule's thermodynamic stability.[10]

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability.[10]

-

Aromaticity Indices: The aromaticity of the fused benzene ring contributes significantly to the overall stability. Indices such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to quantify this aromatic character.[9]

-

Bond Lengths and Angles: Deviations from ideal bond lengths and angles can indicate the presence of ring strain, which can be a destabilizing factor.[11]

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a robust and reproducible workflow for the theoretical stability analysis of this compound.

Geometry Optimization and Frequency Analysis

-

Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. This step will find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The output of this calculation also provides the thermodynamic data (enthalpy, entropy, and Gibbs free energy).

Electronic Structure Analysis

-

Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The energy of these orbitals will be used to calculate the HOMO-LUMO gap.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate electron delocalization and resonance effects within the molecule, particularly the amide resonance of the lactam ring.[9]

Aromaticity Calculation

-

NICS Calculation: Calculate the NICS values at the geometric center of the benzene ring to quantify its aromaticity. More negative NICS values indicate stronger aromatic character and greater stability.[9]

Data Presentation and Visualization

Tabulated Quantitative Data

| Parameter | Calculated Value | Units | Significance |

| Gibbs Free Energy (G) | To be calculated | kcal/mol | Overall thermodynamic stability |

| HOMO Energy | To be calculated | eV | Electron-donating ability |

| LUMO Energy | To be calculated | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | To be calculated | eV | Kinetic stability and reactivity |

| NICS(0) of Benzene Ring | To be calculated | ppm | Degree of aromaticity |

Table 1: Key theoretical stability descriptors for this compound.

Visualizations

Caption: Computational workflow for the stability analysis of this compound.

Caption: 2D representation of this compound.

Conclusion

The theoretical framework and computational protocols detailed in this whitepaper provide a robust and scientifically sound approach to evaluating the stability of this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the thermodynamic, kinetic, and electronic factors that govern the stability of this important medicinal scaffold. The application of these theoretical studies in the early stages of drug discovery can significantly de-risk the development process, enabling the rational design of more stable and efficacious drug candidates. This, in turn, accelerates the translation of promising molecules from the laboratory to the clinic.

References

- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemical.journalspub.info [chemical.journalspub.info]

- 6. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]

- 7. Turkish Computational and Theoretical Chemistry » Submission » Spectroscopic and Quantum Chemical Studies on Some β-Lactam Inhibitors [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of 5,7-Dimethylindolin-2-one: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 5,7-Dimethylindolin-2-one. Given the scarcity of publicly available, empirical solubility data for this specific compound, this document emphasizes a methodological approach. It outlines the foundational principles of solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the interpretation of the resulting data. By treating this compound as a case study, this guide equips researchers with the necessary tools to characterize its solubility in a variety of solvent systems, a critical step in preclinical development, formulation, and analytical method development.

Introduction to this compound

This compound belongs to the indolinone class of heterocyclic compounds. The indolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1] The solubility of such compounds is a pivotal physicochemical parameter that profoundly influences their biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility can lead to unpredictable in vitro results and is a major hurdle in drug development, potentially causing poor bioavailability and underestimation of toxicity.[2][3]

Chemical Structure and Basic Properties:

-

IUPAC Name: 5,7-dimethyl-1,3-dihydro-2H-indol-2-one

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol

-

General Appearance: Likely a solid at room temperature.[4]

A thorough understanding of the solubility of this compound in various solvents is therefore essential for its progression in any research or development pipeline.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[5] This principle is rooted in the intermolecular forces between the solute (this compound) and the solvent. Key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[6] this compound possesses both polar (the lactam group) and nonpolar (the dimethylated benzene ring) regions, suggesting it may exhibit a range of solubilities in different solvents.

-

Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly impacts solubility. The N-H and C=O groups in this compound can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore likely to be more effective at solvating this molecule.

-

Molecular Size and Shape: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[6]

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship is not universal and should be determined empirically.

-

pH (for aqueous solutions): For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium.[7] While this compound is not strongly acidic or basic, the lactam proton can be abstracted under strongly basic conditions, and the carbonyl oxygen can be protonated under strongly acidic conditions, which would alter its solubility.

Experimental Determination of Solubility: A Methodological Blueprint

The following sections detail robust protocols for determining the solubility of this compound.

Solvent Selection

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; relevant for biological and pharmaceutical contexts. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Can accept hydrogen bonds and have high dielectric constants; commonly used in in vitro screening. |

| Nonpolar | Hexane, Toluene | Assess solubility in lipophilic environments. |

| Intermediate Polarity | Dichloromethane (DCM), Ethyl Acetate | Useful for extraction and chromatography method development. |

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[7][8] It measures the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium.[7]

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound and add it to a known volume of the selected solvent in a sealed vial or flask.[9] The presence of undissolved solid should be visually confirmed.

-

Equilibration: Place the sealed containers in a temperature-controlled shaker or incubator.[9] Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[10][11] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements are consistent.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[9]

-

Quantification: Analyze the clear supernatant/filtrate to determine the concentration of dissolved this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this. A calibration curve with known concentrations of the compound must be prepared in the same solvent to ensure accurate quantification.[9]

-

Reporting: Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to equilibrium solubility.[2] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3] It's important to note that kinetic solubility values are often higher than thermodynamic solubility as they can represent a supersaturated state.[7]

Experimental Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Measurement.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[3]

-

Assay Plate Preparation: Add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to the wells of a microplate.

-

Compound Addition: Add small aliquots of the DMSO stock solution to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[3]

-

Detection: Determine the solubility by measuring the precipitate (nephelometry) or by filtering the plate and measuring the concentration of the dissolved compound in the filtrate via LC-MS/MS or UV-Vis spectroscopy.[3]

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Avoid inhalation of dust and direct contact with skin and eyes.[12]

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a multitude of research and development applications. This guide provides a robust methodological framework for its determination, moving from theoretical underpinnings to detailed, actionable experimental protocols. By systematically applying the shake-flask method for equilibrium solubility and considering kinetic solubility for higher-throughput needs, researchers can generate a comprehensive and reliable solubility profile for this compound. This data will be invaluable for informing decisions in medicinal chemistry, formulation science, and analytical chemistry, ultimately enabling the full potential of this compound to be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. fishersci.com [fishersci.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. biorelevant.com [biorelevant.com]

- 11. scielo.br [scielo.br]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to Investigating the Biological Targets of 5,7-Dimethylindolin-2-one: A Scaffolding Approach for Drug Discovery

Abstract

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a diverse range of biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological targets of a specific analog, 5,7-Dimethylindolin-2-one. By leveraging the extensive knowledge base of structurally related compounds, this document outlines a logical, evidence-based strategy for target identification and validation. We will explore the most probable target families, including protein kinases and inflammatory pathway components, and provide detailed experimental protocols to elucidate the mechanism of action of this compound. This guide is intended to serve as a practical roadmap for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Indolin-2-one Scaffold - A Privileged Structure in Pharmacology

The indolin-2-one moiety is a bicyclic aromatic structure that has garnered significant attention in the field of drug discovery. Its rigid framework provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of a multitude of indolin-2-one derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

A prime example of the therapeutic success of this scaffold is Sunitinib (SU11248), an oral multi-kinase inhibitor approved by the US Food and Drug Administration for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4] Sunitinib's mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[3][4] The success of Sunitinib and other indolin-2-one-based drugs underscores the potential of this chemical class and provides a strong rationale for the investigation of novel analogs like this compound.

This guide will focus on a systematic approach to unraveling the biological targets of this compound, a relatively uncharacterized member of this promising family. The dimethyl substitution at the 5 and 7 positions of the indolin-2-one ring presents a unique structural feature that may confer novel target selectivity and pharmacological properties.

Predicted Biological Target Families for this compound

Based on the extensive literature on indolin-2-one derivatives, we can hypothesize the most likely biological targets for this compound. These predictions form the basis of our proposed investigational strategy.

Protein Kinases: A Primary Target Class

The most prominent and well-documented activity of indolin-2-one derivatives is the inhibition of protein kinases.[1] These enzymes play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer.

-

Receptor Tyrosine Kinases (RTKs): Many indolin-2-one compounds are potent inhibitors of RTKs that drive tumor growth and angiogenesis.[3] Key RTK targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

-

Fibroblast Growth Factor Receptors (FGFRs): Play a role in tumor cell proliferation and survival.[3]

-

-

Non-Receptor Tyrosine Kinases: In addition to RTKs, indolin-2-one derivatives have been shown to inhibit intracellular tyrosine kinases that are critical for cancer cell signaling.

-

Cyclin-Dependent Kinases (CDKs): Some indolin-2-one derivatives have been evaluated as inhibitors of CDKs, which are key regulators of the cell cycle.[5]

The dimethyl substitution pattern of this compound may influence its binding affinity and selectivity for different kinase ATP-binding pockets.

Inflammatory Signaling Pathways

A growing body of evidence suggests that indolin-2-one derivatives possess significant anti-inflammatory properties.[6][7][8] These compounds can modulate key inflammatory pathways, making them potential candidates for the treatment of a range of inflammatory disorders.

-

Inhibition of Pro-inflammatory Mediators: Studies have shown that indolin-2-one derivatives can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[6][7][8]

-

Modulation of Intracellular Signaling Cascades: The anti-inflammatory effects of these compounds are often mediated through the inhibition of critical signaling pathways, including:

Other Potential Targets

The versatility of the indolin-2-one scaffold suggests that this compound may interact with other, less conventional targets.

-

Dihydrofolate Reductase (DHFR): Some novel indolin-2-one derivatives incorporating a thiazole moiety have been identified as inhibitors of DHFR, an enzyme essential for nucleotide synthesis, and have shown antimicrobial activity.[9]

-

Human Caseinolytic Protease Proteolytic Subunit (HsClpP): A recent study identified an indolin-2-one derivative as a potent inhibitor of HsClpP, a mitochondrial protease implicated in cancer cell proliferation.[10]

A Step-by-Step Experimental Workflow for Target Identification and Validation

The following section outlines a systematic and robust experimental workflow to identify and validate the biological targets of this compound.

Figure 1: A comprehensive workflow for the identification and validation of biological targets for this compound.

Phase 1: Initial Screening

Protocol 1: Cell Viability Assays

-

Objective: To assess the general cytotoxic or anti-proliferative effects of this compound across a panel of human cancer and normal cell lines.

-

Cell Lines:

-

Methodology (MTT Assay): a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Phase 2: Target Class Identification

Protocol 2: Broad-Panel Kinase Inhibition Assay

-

Objective: To screen this compound against a large panel of recombinant protein kinases to identify potential kinase targets.

-

Methodology: a. Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers assays for hundreds of kinases. b. Screen the compound at a fixed concentration (e.g., 10 µM) to identify initial "hits" (kinases with significant inhibition). c. For promising hits, perform dose-response experiments to determine the IC50 values.

Protocol 3: Assessment of Anti-inflammatory Activity

-

Objective: To determine if this compound can modulate the inflammatory response in macrophages.

-

Methodology: a. Pre-treat RAW 264.7 cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. After 18-24 hours, collect the cell culture supernatant. d. Nitric Oxide Measurement: Use the Griess reagent to quantify nitrite levels, an indicator of NO production.[8] e. Cytokine Measurement: Use ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant.[7]

Phase 3: Specific Target Validation

Figure 2: A simplified diagram of the LPS-induced inflammatory signaling pathway and potential points of inhibition by this compound.

Protocol 4: Western Blot Analysis of Signaling Pathways

-

Objective: To confirm the inhibition of specific signaling pathways downstream of the identified target class.

-

Methodology (for anti-inflammatory pathway validation): a. Treat RAW 264.7 cells with this compound followed by LPS stimulation as described in Protocol 3. b. Lyse the cells and collect protein extracts. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-p38 MAPK, p38 MAPK, p-IκBα, IκBα). e. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-